

# The chemical structure and properties of Verdiperstat

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Verdiperstat

#### Introduction

**Verdiperstat**, also known as AZD3241 and BHV-3241, is a first-in-class, orally active, brain-penetrant, and irreversible inhibitor of the myeloperoxidase (MPO) enzyme.[1][2] It has been investigated for its therapeutic potential in neurodegenerative diseases characterized by neuroinflammation and oxidative stress, such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).[2][3] Developed initially by AstraZeneca and later by Biohaven Pharmaceuticals, **verdiperstat** targets the underlying pathological mechanisms of these debilitating conditions.[1][3]

## **Chemical Structure and Physicochemical Properties**

**Verdiperstat** is a thiouracil-based small molecule.[4] Its chemical identity and key properties are summarized below.

#### **Chemical Identifiers**



| Identifier        | Value                                                                             |  |
|-------------------|-----------------------------------------------------------------------------------|--|
| IUPAC Name        | 1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-<br>pyrrolo[3,2-d]pyrimidin-4-one[5] |  |
| SMILES            | CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2[5]                                                |  |
| Molecular Formula | C11H15N3O2S[5]                                                                    |  |
| CAS Number        | 890655-80-8[5]                                                                    |  |
| Synonyms          | AZD3241, AZD-3241, BHV-3241[5]                                                    |  |

**Physicochemical Properties** 

| Property                    | Value                                       |  |
|-----------------------------|---------------------------------------------|--|
| Molecular Weight            | 253.32 g/mol [5]                            |  |
| Formulation                 | Solid, white to light brown powder[6]       |  |
| Administration              | Oral (coated or modified-release tablet)[5] |  |
| Potency (IC <sub>50</sub> ) | 630 nM for myeloperoxidase (MPO)[1][6]      |  |

#### **Mechanism of Action**

**Verdiperstat** is a selective and irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and, within the nervous system, in activated microglial cells. [3][7]

MPO's Role in Pathophysiology: In healthy individuals, MPO plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species (ROS), such as hypochlorous acid, to combat pathogens.[3] However, in neurodegenerative diseases like MSA and ALS, microglia become chronically activated.[7] These activated microglia express MPO, which contributes to a cycle of oxidative stress and neuroinflammation, leading to neuronal damage and cell death.[3][7]

**Verdiperstat**'s Inhibitory Action: **Verdiperstat** irreversibly binds to and inactivates MPO.[4][7] This inhibition blocks the production of cytotoxic reactive oxygen species, thereby reducing



oxidative stress and inflammation in the brain.[3][7] The ultimate therapeutic goal is to slow or halt the progression of neurodegeneration by mitigating these harmful processes.[3]



Click to download full resolution via product page

Mechanism of Action of **Verdiperstat**.

# **Preclinical and Clinical Development**



**Verdiperstat** has undergone extensive evaluation in both preclinical models and human clinical trials.

#### **Preclinical Evidence**

Animal models of neurodegenerative diseases have provided evidence for **Verdiperstat**'s mechanism of action. In a mouse model of MSA, **verdiperstat** demonstrated a dose-dependent reduction in microglial activation, a decrease in neurodegeneration, and an improvement in motor function.[7] Similar beneficial effects were observed in animal models of Parkinson's disease.[7]

#### **Clinical Trials**

**Verdiperstat** has been evaluated in multiple clinical trials for neurodegenerative diseases, primarily Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS).

Table 1: Summary of Key Clinical Trials for Verdiperstat



| Trial Name /<br>Identifier              | Phase | Indication                             | Key Details &<br>Outcomes                                                                                                                                                                                      |
|-----------------------------------------|-------|----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 2a (NCT not specified)            | 2a    | Multiple System<br>Atrophy (MSA)       | 12-week study. Doses of 300 mg and 600 mg twice daily. Showed less worsening on the Unified MSA Rating Scale compared to placebo. Also showed decreased plasma MPO activity.[8]                                |
| M-STAR<br>(NCT03952806)                 | 3     | Multiple System<br>Atrophy (MSA)       | Randomized, placebo- controlled trial with 336 participants.  Verdiperstat (600 mg twice daily) for 48 weeks. Did not meet primary or key secondary efficacy endpoints.[9][10][11]                             |
| HEALEY ALS Platform Trial (NCT04436510) | 2/3   | Amyotrophic Lateral<br>Sclerosis (ALS) | Randomized, placebo- controlled trial with 167 participants. Verdiperstat (600 mg twice daily) for 24 weeks. Did not significantly alter disease progression as measured by ALSFRS-R and survival.[12][13][14] |

Despite promising preclinical data and early-phase clinical results, the pivotal Phase 3 trials in both MSA and ALS failed to demonstrate a statistically significant benefit over placebo.[9][13]



# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of **verdiperstat**.

### M-STAR Phase 3 Trial Protocol (MSA)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
- Participants: 336 ambulatory individuals aged 40-80 years with a diagnosis of possible or probable MSA.[9]
- Intervention: Participants were randomized (1:1) to receive either verdiperstat 600 mg twice daily or a matching placebo.[9]
- Duration: 48 weeks of treatment.[9]
- Primary Endpoint: The primary efficacy measure was the change from baseline in the modified Unified MSA Rating Scale (UMSARS) at week 48.[9]
- Key Secondary Endpoints: Included assessments of motor function, quality of life, and biomarkers of inflammation and oxidative stress.[3][8]





Click to download full resolution via product page

Simplified Workflow of the M-STAR Phase 3 Trial.

# **HEALEY ALS Platform Trial Protocol (Regimen B)**

- Study Design: A multicenter, double-blind, perpetual platform randomized clinical trial. This design allows for the testing of multiple investigational drugs in parallel, sharing placebo data across regimens to improve efficiency.[12][14]
- Participants: Adults with a diagnosis of clinically possible, probable, or definite ALS. A total of 167 participants were randomized into the verdiperstat arm.[12][14]
- Intervention: Eligible participants were randomized in a 3:1 ratio to receive either oral
   verdiperstat (600 mg twice daily) or a matching placebo.[13][14]
- Duration: 24 weeks, placebo-controlled.[13][14]



Primary Endpoint: The primary outcome was the rate of disease progression, measured by a
joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.[12][14]

### In Vitro / In Vivo Solution Preparation

For research purposes, specific protocols are used to prepare **verdiperstat** for administration.

- In Vitro (Cell-based assays):
  - Prepare a stock solution in DMSO.
  - For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration.
- In Vivo (Animal studies):
  - Prepare a formulation by adding solvents sequentially. A common formulation consists of:
    - 10% DMSO
    - 40% PEG300
    - 5% Tween-80
    - 45% Saline[6]
  - Ensure the solution is clear. Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[6]

# **Synthesis**

The large-scale synthesis of **verdiperstat** has faced challenges with previous methods that were either inefficient or used hazardous materials.[15] Newer, more efficient processes have been developed to be safer and more cost-effective for large-scale production, often involving convergent synthesis that avoids protecting groups and hazardous chemicals.[15] One patented synthesis route involves the preparation from 3-[(2-isopropoxyethyl)amino]-IH-pyrrole-2-carboxylic acid ethyl ester and ethoxycarbonyl isothiocyanate.[1]



#### **Conclusion and Future Directions**

Verdiperstat is a potent and selective irreversible inhibitor of myeloperoxidase that has shown the ability to reduce microglial activation and neuroinflammation in preclinical and early clinical studies.[1][7] However, despite a strong scientific rationale, pivotal Phase 3 trials in both Multiple System Atrophy and Amyotrophic Lateral Sclerosis did not demonstrate a significant clinical benefit.[10][11] While the development for these specific indications may be halted, the targeting of MPO and neuroinflammation remains a valid strategy in other neurodegenerative or inflammatory conditions.[10][16] Future research may explore the efficacy of verdiperstat in other diseases or the use of biomarkers to identify patient subgroups who might respond to this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. What is Verdiperstat used for? [synapse.patsnap.com]
- 4. verdiperstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Verdiperstat | C11H15N3O2S | CID 11528958 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Verdiperstat, a Potential Treatment for Multiple System Atrophy, Granted Orphan Drug Status - - Practical Neurology [practicalneurology.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. Biohaven Provides Update On Phase 3 Trial And Multiple System Atrophy (MSA) Program [prnewswire.com]
- 11. neurologylive.com [neurologylive.com]



- 12. Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Scholars@Duke publication: Verdiperstat in Amyotrophic Lateral Sclerosis: Results From the Randomized HEALEY ALS Platform Trial. [scholars.duke.edu]
- 15. AU2021267874A1 Process for the preparation of verdiperstat Google Patents [patents.google.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [The chemical structure and properties of Verdiperstat].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683814#the-chemical-structure-and-properties-of-verdiperstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com